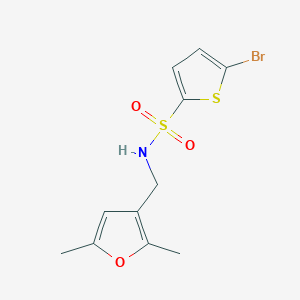

5-bromo-N-((2,5-dimethylfuran-3-yl)methyl)thiophene-2-sulfonamide

Description

Properties

IUPAC Name |

5-bromo-N-[(2,5-dimethylfuran-3-yl)methyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO3S2/c1-7-5-9(8(2)16-7)6-13-18(14,15)11-4-3-10(12)17-11/h3-5,13H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCDTTWOALDCHAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)CNS(=O)(=O)C2=CC=C(S2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-((2,5-dimethylfuran-3-yl)methyl)thiophene-2-sulfonamide typically involves multiple steps:

Bromination of Thiophene: The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

Sulfonamide Formation: The brominated thiophene is then reacted with a sulfonamide precursor, such as chlorosulfonic acid, to introduce the sulfonamide group.

Furan Ring Attachment: The final step involves the attachment of the 2,5-dimethylfuran-3-ylmethyl group to the sulfonamide. This can be achieved through a nucleophilic substitution reaction using a suitable base and solvent.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furanones, while substitution of the bromine atom could introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Based on the search results provided, here's what is known about the applications of the compound 5-bromo-N-((2,5-dimethylfuran-3-yl)methyl)thiophene-2-sulfonamide:

This compound is a chemical compound with the molecular formula and a molecular weight of 350.3 .

Scientific Research Applications

-

Anti-Influenza Activity: Derivatives of heteroaromatic-based benzenesulfonamide have been identified as M2 proton channel inhibitors . A study showed that a 2,5-dimethyl-substituted thiophene core structure played a significant role in anti-influenza activity .

- One such derivative, compound 11k , exhibited antiviral activity against the H5N1 virus with an value of 0.47 μM and a selectivity index of 119.9, which is comparable to that of amantadine .

- However, benzothiophene-based benzene-sulfonamide derivatives did not show potency against amantadine-resistant H5N1 virus .

- The 2,5-dimethyl-substituted thiophene moiety was found to be more potent than the 2,5-dimethyl-substituted furan moiety or benzothiophene moiety in terms of anti-influenza activity against the amantadine-sensitive H5N1 virus .

- Building Blocks: It can be used as a building block in chemical synthesis .

Mechanism of Action

The mechanism by which 5-bromo-N-((2,5-dimethylfuran-3-yl)methyl)thiophene-2-sulfonamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modifying their activity. The sulfonamide group is known to mimic the structure of natural substrates, potentially leading to competitive inhibition.

Comparison with Similar Compounds

Similar Compounds

5-bromo-N-(2-furylmethyl)thiophene-2-sulfonamide: Similar structure but lacks the dimethyl substitutions on the furan ring.

N-(2,5-dimethylfuran-3-yl)methylthiophene-2-sulfonamide: Similar but without the bromine atom on the thiophene ring.

Uniqueness

The uniqueness of 5-bromo-N-((2,5-dimethylfuran-3-yl)methyl)thiophene-2-sulfonamide lies in its combination of functional groups, which can lead to distinct chemical reactivity and potential applications. The presence of both a bromine atom and a sulfonamide group provides multiple sites for chemical modification, making it a versatile compound for research and industrial use.

Biological Activity

5-bromo-N-((2,5-dimethylfuran-3-yl)methyl)thiophene-2-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly against resistant bacterial strains. This article explores its synthesis, biological activity, and relevant research findings.

Compound Overview

- Chemical Structure : The compound consists of a thiophene ring, a sulfonamide group, and a furan moiety.

- Molecular Formula : CHBrN OS

- Molecular Weight : 394.3 g/mol

- CAS Number : 1421528-79-1

Synthesis Methods

The synthesis of this compound can be achieved through several methods, primarily involving the reaction of 5-bromothiophene-2-sulfonamide with various alkyl bromides. This allows for structural modifications that enhance biological properties.

Antimicrobial Efficacy

Recent studies have highlighted the compound's potent antibacterial activity against Klebsiella pneumoniae, particularly strains producing New Delhi Metallo-beta-lactamase (NDM-1).

- Minimum Inhibitory Concentration (MIC) : As low as 0.39 μg/mL.

- Minimum Bactericidal Concentration (MBC) : Approximately 0.78 μg/mL.

These values indicate strong antibacterial properties, suggesting that the compound disrupts essential cellular functions in bacteria through protein interactions.

The mechanism of action appears to involve:

- Protein Binding : In silico docking studies indicate favorable binding interactions with proteins associated with antibiotic resistance mechanisms.

- Disruption of Cellular Functions : The compound may interfere with critical bacterial processes, leading to cell death.

Comparative Analysis with Similar Compounds

A comparative analysis reveals how this compound stands against structurally similar compounds.

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-Chloro-N-[3-(furan-2-YL)-propyl]thiophene-2-sulfonamide | Chlorine instead of bromine | Different reactivity profile |

| N-[4-(dimethylamino)phenyl]-thiophene-2-sulfonamide | Aniline derivative | Enhanced solubility |

| 4-Methyl-N-[3-(furfuryl)thiazole-4-YL]-sulfonamide | Thiazole ring | Broader spectrum of activity |

This table illustrates the unique aspects of the compound and its specific biological activity against resistant strains.

Case Studies and Research Findings

- In Vitro Studies : A study demonstrated that the compound exhibited significant antibacterial efficacy against clinical isolates of Klebsiella pneumoniae ST147, confirming its potential as a therapeutic agent against antibiotic-resistant infections .

- In Silico Studies : Computational analyses have shown that the compound can form hydrogen bonds and hydrophobic interactions with target proteins, which may enhance its efficacy against resistant strains .

- Potential Therapeutic Applications : Given its low MIC and MBC values, there is potential for further development into a therapeutic agent for treating infections caused by resistant bacteria.

Q & A

Basic: What are the optimal synthetic routes for preparing 5-bromo-N-((2,5-dimethylfuran-3-yl)methyl)thiophene-2-sulfonamide?

Answer:

The synthesis typically involves two key steps:

- Sulfonamide Formation : React 5-bromothiophene with chlorosulfonic acid in CCl₄ to yield 5-bromothiophene-2-sulfonyl chloride, followed by amidation with (2,5-dimethylfuran-3-yl)methylamine .

- Microwave-Assisted Coupling : For improved efficiency, use microwave irradiation (60°C, 300 W, 10 min) with Pd(II) catalysts (e.g., dichlorobis(triphenylphosphine)palladium) and copper(I) iodide in THF for coupling reactions involving brominated intermediates .

Key Characterization : Confirm regioselectivity via ¹H/¹³C NMR (e.g., shifts at δ 7.05–7.11 ppm for acidic protons) and purity by TLC/HPLC .

Advanced: How can regioselective functionalization of the thiophene ring be achieved in this compound?

Answer:

Regioselectivity is influenced by:

- Electrophilic Aromatic Substitution (Vilsmeier-Haack) : The electron-rich 5-position adjacent to the sulfonamide group is favored due to resonance stabilization .

- Directed Metalation (n-BuLi) : Deprotonation at the 5´-position (α to sulfur) occurs due to enhanced acidity, enabling lithiation and subsequent formylation .

Validation : Compare ¹H NMR spectra for shifts in aromatic protons and use X-ray crystallography to resolve positional disorder in derivatives .

Basic: What analytical techniques are critical for characterizing this compound and its derivatives?

Answer:

- NMR Spectroscopy : Assign peaks for sulfonamide NH (~δ 10–12 ppm) and furan methyl groups (δ 2.1–2.5 ppm) .

- X-ray Crystallography : Resolve intramolecular hydrogen bonds (e.g., N–H⋯O) and conformational disorder in crystal lattices .

- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+ at m/z 388) and fragmentation patterns .

Advanced: How can computational methods (e.g., DFT) predict reactivity or biological activity?

Answer:

- Reactivity Prediction : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the thiophene sulfur and sulfonamide oxygen are electron-rich, guiding electrophilic attack .

- Biological Activity Modeling : Dock the compound into receptor sites (e.g., CB2 receptors) using molecular dynamics to assess binding affinity .

Tools : Gaussian or ORCA for DFT; AutoDock Vina for docking studies .

Advanced: How should researchers address contradictions in reaction yields or unexpected by-products?

Answer:

- By-Product Analysis : Use LC-MS to identify impurities (e.g., over-alkylated or dimerized species) .

- Optimization : Adjust stoichiometry (e.g., excess alkyl bromides for N-alkylation) or switch solvents (DMF → THF) to minimize side reactions .

Case Study : In Suzuki couplings, Pd catalyst loading (0.5–2 mol%) and boronic acid purity significantly impact yields .

Basic: What are the documented biological activities of this compound?

Answer:

- Antimicrobial Screening : Derivatives show activity against Staphylococcus aureus (MIC = 8 µg/mL) via sulfonamide-mediated folate pathway inhibition .

- Glioma Cell Studies : Ethynylthiophene-sulfonamide analogs inhibit U87MG cell proliferation (IC₅₀ = 12 µM) by targeting tubulin polymerization .

Validation : Use MTT assays and flow cytometry for apoptosis profiling .

Advanced: What strategies enhance the stability of this compound under physiological conditions?

Answer:

- Prodrug Design : Introduce hydrolyzable groups (e.g., tetrahydro-2H-pyranyloxy) to improve solubility and slow sulfonamide degradation .

- pH-Sensitive Formulations : Encapsulate in PLGA nanoparticles (pH 7.4) for controlled release .

Analytical Confirmation : Monitor stability via HPLC under simulated gastric fluid (pH 1.2) and plasma (pH 7.4) .

Advanced: How does steric hindrance from the 2,5-dimethylfuran group influence reactivity?

Answer:

- Steric Effects : The dimethylfuran moiety reduces nucleophilic attack at the adjacent methylene bridge, favoring reactions at the thiophene ring .

- Computational Evidence : DFT calculations show increased torsional strain (~5 kcal/mol) when bulky substituents approach the sulfonamide group .

Experimental Proof : Compare reaction rates of methyl- vs. ethyl-substituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.